4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one
Description
The compound 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one (CAS: 877284-02-1) is a heterocyclic molecule featuring a benzoimidazole core fused with a pyrrolidin-2-one scaffold. Key structural elements include:
- Benzoimidazole moiety: Known for pharmacological relevance, including antimicrobial and anticancer activities .
- Substituents: 2-Methylallyl group at the N1-position of benzimidazole, enhancing steric bulk and lipophilicity. 3-(Trifluoromethyl)phenyl at the pyrrolidinone’s N1-position, introducing electron-withdrawing effects and metabolic stability .
The compound’s molecular formula is C₂₂H₂₃F₃N₃O, with a molecular weight of 345.446 g/mol and ChemSpider ID 3941535 .
Properties
IUPAC Name |
4-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20F3N3O/c1-14(2)12-28-19-9-4-3-8-18(19)26-21(28)15-10-20(29)27(13-15)17-7-5-6-16(11-17)22(23,24)25/h3-9,11,15H,1,10,12-13H2,2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCGKZUIRFDINTB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)CN1C2=CC=CC=C2N=C1C3CC(=O)N(C3)C4=CC=CC(=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20F3N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 4-(1-(2-methylallyl)-1H-benzo[d]imidazol-2-yl)-1-(3-(trifluoromethyl)phenyl)pyrrolidin-2-one is a novel organic molecule that combines a pyrrolidine core with a benzo[d]imidazole moiety and a trifluoromethyl-substituted phenyl group. This unique structure suggests potential biological activities, particularly in medicinal chemistry and pharmacology.
Structural Characteristics
The structural formula of the compound can be represented as follows:
This compound features:
- A benzo[d]imidazole core, known for its role in various biological applications.
- A pyrrolidine ring, which can enhance binding to biological targets.
- A trifluoromethyl group, which may influence the lipophilicity and metabolic stability of the compound.
The biological activity of this compound is likely mediated through its interaction with specific molecular targets. The benzo[d]imidazole scaffold is known to interact with various receptors and enzymes, potentially modulating their activity. This interaction may lead to effects such as:
- Inhibition of cell proliferation : Targeting pathways involved in cancer cell growth.
- Antimicrobial activity : Interfering with bacterial or fungal growth mechanisms.
Biological Activity Studies
Research into the biological activity of similar compounds has shown promising results. For instance, derivatives of benzo[d]imidazole have demonstrated significant anticancer properties and antimicrobial effects. The following table summarizes some key findings related to the biological activities associated with compounds sharing structural similarities.
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| 1H-benzimidazole | Anticancer | Inhibition of DNA synthesis |
| Zolpidem | Sleep aid | GABA-A receptor modulation |
| Alpidem | GABA-A modulator | Distinct binding profile |
Case Study 1: Anticancer Properties
A study investigating the anticancer properties of benzo[d]imidazole derivatives found that compounds similar to our target exhibited cytotoxic effects against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and inhibition of specific kinases involved in cell cycle regulation.
Case Study 2: Antimicrobial Activity
Research on imidazole derivatives showed that certain compounds effectively inhibited bacterial growth by disrupting cell wall synthesis. This suggests that our target compound may exhibit similar antimicrobial properties, warranting further investigation.
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for evaluating its therapeutic potential. Key parameters include:
- Absorption : How well the compound is absorbed in biological systems.
- Distribution : The extent to which it spreads throughout the body.
- Metabolism : How the compound is processed by liver enzymes.
- Excretion : The rate at which it is eliminated from the body.
Preliminary data suggest that modifications in structure, such as the trifluoromethyl group, could enhance metabolic stability and bioavailability compared to other benzimidazole derivatives.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Physicochemical Properties
The following table highlights key structural analogs and their properties:
Pharmacological and Functional Comparisons
Antimicrobial Activity
- Target Compound: No direct antimicrobial data reported, but benzimidazole derivatives are known for broad-spectrum activity .
- Analog 5a (naphthalene-thiazole) : Exhibited moderate antifungal activity against Candida albicans, attributed to the thiazole-naphthalene synergy .
- Schiff base derivatives : Compounds like 1-(4-(1H-benzo[d]imidazol-2-yl)phenyl)-3-chloro-4-phenyl azetidin-2-one showed efficacy against Staphylococcus aureus and E. coli .
Electrochemical and Binding Properties
Key Research Highlights
- Benzimidazole-Pyrrolidinone Hybrids: These hybrids are prioritized in drug discovery for their dual functionality—benzimidazole’s bioactivity and pyrrolidinone’s pharmacokinetic optimization .
- Trifluoromethyl Impact: The 3-(trifluoromethyl)phenyl group in the target compound is linked to prolonged half-life in metabolic studies, a feature absent in non-fluorinated analogs .
- Thiazole and Triazole Derivatives : Compounds like 9c () showed superior docking scores in silico studies, suggesting enhanced receptor compatibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
